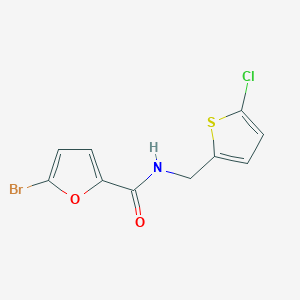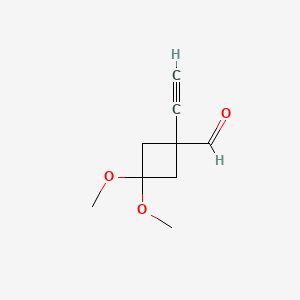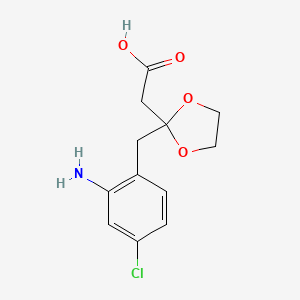
2-(2-(2-Amino-4-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-Amino-4-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid is an organic compound that features a unique structure combining a benzyl group, a dioxolane ring, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Amino-4-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves the following steps:
Formation of 2-Amino-4-chlorobenzyl alcohol: This intermediate can be synthesized by the reduction of 2-Amino-4-chlorobenzaldehyde using a reducing agent such as sodium borohydride.
Cyclization to form the dioxolane ring: The 2-Amino-4-chlorobenzyl alcohol is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Introduction of the acetic acid moiety: The final step involves the reaction of the dioxolane intermediate with bromoacetic acid under basic conditions to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(2-(2-Amino-4-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can produce a variety of substituted benzyl derivatives.
科学的研究の応用
2-(2-(2-Amino-4-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-(2-Amino-4-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The amino and acetic acid groups allow it to form hydrogen bonds and ionic interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The dioxolane ring may also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Amino-4-chlorobenzyl alcohol
- 2-Amino-4-chlorobenzoic acid
- 2-Amino-4-chlorobenzaldehyde
Uniqueness
2-(2-(2-Amino-4-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid is unique due to the presence of the dioxolane ring, which is not found in the similar compounds listed above. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C12H14ClNO4 |
|---|---|
分子量 |
271.69 g/mol |
IUPAC名 |
2-[2-[(2-amino-4-chlorophenyl)methyl]-1,3-dioxolan-2-yl]acetic acid |
InChI |
InChI=1S/C12H14ClNO4/c13-9-2-1-8(10(14)5-9)6-12(7-11(15)16)17-3-4-18-12/h1-2,5H,3-4,6-7,14H2,(H,15,16) |
InChIキー |
WRXFNSACSUKXON-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(CC2=C(C=C(C=C2)Cl)N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


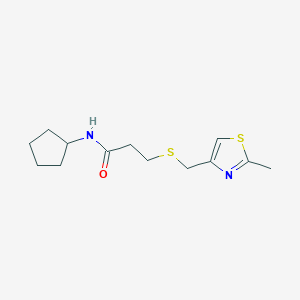
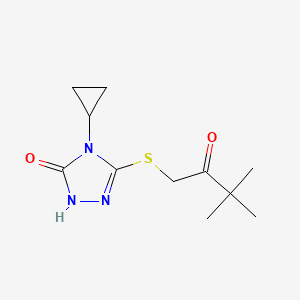
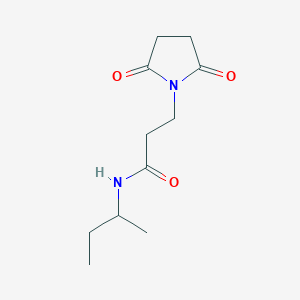
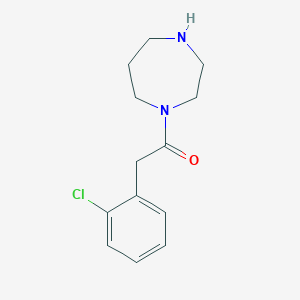
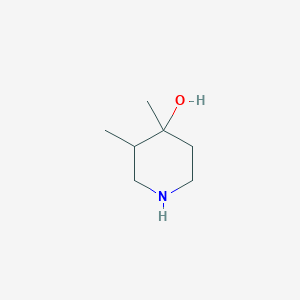

![Azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;trihydrate](/img/structure/B14900251.png)


![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)

